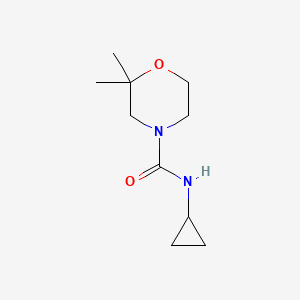
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It is a member of the chloroacetamide family of herbicides and is known for its effectiveness in controlling annual grasses and broadleaf weeds.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been extensively studied for its herbicidal properties. It is used in the control of weeds in various crops such as corn, soybeans, cotton, and wheat. N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has also been studied for its potential use as a pre-emergent herbicide in turfgrass management. In addition, N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been investigated for its effects on soil microbial communities and its potential impact on soil health.
Mécanisme D'action
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for plant growth. Specifically, N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near waterways. N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can also have negative effects on soil microbial communities, which can impact soil health and nutrient cycling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide is a widely used herbicide and is readily available for research purposes. It is relatively inexpensive and has a long shelf life. However, N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can be difficult to dissolve in water and may require the use of organic solvents for certain experiments.
Orientations Futures
There are several areas of research that could benefit from further investigation of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide. For example, more research is needed to understand the impact of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide on soil microbial communities and its potential effects on soil health. Additionally, there is a need for more research on the potential use of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide as a pre-emergent herbicide in turfgrass management. Finally, more research is needed to understand the potential impact of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide on non-target organisms and the environment.
In conclusion, N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide is a synthetic herbicide that is widely used in agriculture for weed control. It is synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. It has low toxicity to mammals and birds but can be toxic to aquatic organisms. N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has several advantages for lab experiments, including its availability and low cost, but it can be difficult to dissolve in water. Future research directions include investigating the impact of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide on soil microbial communities, its potential use as a pre-emergent herbicide in turfgrass management, and its potential impact on non-target organisms and the environment.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can be synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. The reaction yields N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide as a white crystalline solid with a melting point of 96-98 °C. The purity of the product can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c1-6(15-2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDAFZDIGZNYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)


![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)


![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)